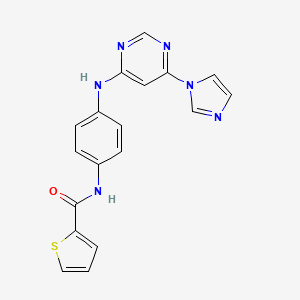

N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N6OS/c25-18(15-2-1-9-26-15)23-14-5-3-13(4-6-14)22-16-10-17(21-11-20-16)24-8-7-19-12-24/h1-12H,(H,23,25)(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXOXVUNDODDTIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CN=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.

Synthesis of Pyrimidine Derivative: The pyrimidine ring is often synthesized via the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.

Coupling Reactions: The imidazole and pyrimidine derivatives are then coupled using a suitable linker, such as a phenyl group, through a nucleophilic aromatic substitution reaction.

Thiophene Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.

Reduction: Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Conditions for substitution reactions often involve the use of catalysts such as palladium on carbon (Pd/C) or copper iodide (CuI).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of nitro groups can yield corresponding amines.

Scientific Research Applications

Medicinal Chemistry

N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)thiophene-2-carboxamide has been investigated for its potential as a therapeutic agent in various diseases, particularly cancer and infectious diseases.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. Studies indicate that it can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Tumor Growth

A study employing xenograft models showed that treatment with this compound resulted in a substantial reduction in tumor size compared to untreated controls. The compound was found to downregulate key survival pathways in cancer cells, enhancing the efficacy of existing chemotherapeutics.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary studies suggest that it possesses broad-spectrum antimicrobial effects, making it a potential candidate for developing new antibiotics.

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Candida albicans | 8 µg/mL |

Drug Development

Due to its promising biological activities, this compound serves as a lead structure for drug development. Researchers are exploring modifications to enhance its pharmacological properties, including increasing its selectivity and reducing toxicity.

Mechanism of Action

The mechanism of action of N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The imidazole and pyrimidine moieties can bind to enzymes or receptors, modulating their activity. This compound may inhibit or activate signaling pathways, leading to various biological effects. For example, it may inhibit kinases involved in cell proliferation, thereby exhibiting anti-cancer properties.

Comparison with Similar Compounds

Similar Compounds

N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)thiophene-2-carboxamide: shares structural similarities with other heterocyclic compounds such as:

Uniqueness

What sets this compound apart is its unique combination of imidazole, pyrimidine, and thiophene moieties, which confer distinct chemical and biological properties. This unique structure allows for versatile interactions with a wide range of biological targets, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)thiophene-2-carboxamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial research. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features multiple bioactive moieties, including an imidazole ring, a pyrimidine ring, and a thiophene structure. Its molecular formula is C22H21N7O3, and it is characterized by the following structural components:

- Imidazole Ring : Known for its role in various biological functions.

- Pyrimidine Ring : Often associated with nucleic acid metabolism.

- Thiophene Group : Contributes to the compound's electronic properties and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of Imidazole and Pyrimidine Rings : Utilizing cyclization reactions.

- Coupling Reactions : Linking the imidazole and pyrimidine derivatives with aniline derivatives.

- Final Modifications : Such as carboxamide formation through reaction with appropriate amines.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines:

The compound exhibits significant cytotoxicity, which is attributed to its ability to inhibit specific kinases involved in cell proliferation and survival pathways.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 20 | |

| Candida albicans | 10 |

These results indicate that this compound possesses promising antibacterial and antifungal activity.

The proposed mechanism of action for this compound involves:

- Inhibition of Kinases : The imidazole and pyrimidine rings interact with ATP-binding sites on kinases, leading to impaired signaling pathways that promote cancer cell survival.

- Disruption of Cell Cycle : The compound induces apoptosis in cancer cells by activating pro-apoptotic signals while inhibiting anti-apoptotic pathways.

Case Study 1: Anticancer Efficacy

In a study involving the treatment of HeLa cells with varying concentrations of this compound, researchers observed a dose-dependent reduction in cell viability. Flow cytometry analysis revealed increased apoptosis rates at higher concentrations, suggesting effective targeting of cellular pathways critical for cancer progression .

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism was further explored using time-kill assays, which indicated that the compound disrupts bacterial cell membrane integrity .

Q & A

Q. What are the standard synthetic routes for N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)thiophene-2-carboxamide, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The compound is synthesized via coupling reactions between thiophene-2-carboxamide derivatives and functionalized pyrimidine intermediates. For example, and describe using Method A , which involves coupling acids (e.g., thiophene-2-carboxylic acid) with amines (e.g., 1-(pyrimidin-2-yl)piperidin-4-amine) in polar aprotic solvents like DMF or acetonitrile. Yield optimization strategies include:

- Amine selection : Bulky or electron-deficient amines (e.g., 3,4,5-trifluorophenylamine) may reduce steric hindrance, improving yields up to 75% .

- Catalyst use : Potassium carbonate or triethylamine as bases enhances nucleophilic substitution efficiency .

- Temperature control : Reflux conditions (e.g., 80–100°C) promote completion but require monitoring to avoid decomposition .

Q. Which spectroscopic and chromatographic techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- 1H/13C NMR : Assigns proton and carbon environments. For instance, aromatic protons in the imidazole-pyrimidine core resonate at δ 7.5–8.5 ppm, while thiophene protons appear at δ 6.8–7.2 ppm .

- ESI-MS : Validates molecular weight (e.g., m/z = 450–500 for similar derivatives) with <5 ppm error .

- HPLC : Quantifies purity (>95% using C18 columns with acetonitrile/water gradients) and detects impurities from incomplete coupling .

Advanced Research Questions

Q. How can X-ray crystallography resolve molecular conformation and intermolecular interactions critical for biological activity?

Methodological Answer: Single-crystal X-ray analysis (e.g., using the CCP4 suite ) reveals:

- Planarity : The thiophene-pyrimidine-imidazole system is nearly planar (r.m.s. deviation <0.05 Å), facilitating π-π stacking with biological targets .

- Hydrogen bonding : Intramolecular N–H⋯N bonds (e.g., between imidazole and pyrimidine) stabilize active conformations. Intermolecular C–H⋯O/F interactions guide crystal packing .

- Disorder analysis : For disordered residues (e.g., chlorophenyl groups), refinement software (e.g., SHELXL) models occupancy ratios (50:50) to resolve electron density .

Q. What strategies address low yields (<10%) in coupling thiophene-2-carboxamide with substituted pyrimidine intermediates?

Methodological Answer:

- Pre-activation : Convert carboxylic acids to acyl chlorides (e.g., using SOCl₂) before coupling to amines .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yields by 15–20% .

- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines during coupling, followed by deprotection with TFA .

Q. How do structural modifications (e.g., fluorination, heterocycle substitution) influence biological activity in related compounds?

Methodological Answer:

- Fluorination : Trifluoromethyl groups enhance metabolic stability and lipophilicity (e.g., logP reduction by 0.5–1.0 units), as seen in analogs with antiviral activity .

- Heterocycle variation : Replacing imidazole with isoxazole (e.g., ) alters target selectivity. For example, pyrimidine-isoxazole hybrids show COX-2 inhibition (IC₅₀ = 0.2 µM) .

- SAR studies : Systematic substitution at the phenyl ring (e.g., 4-Cl vs. 4-OCH₃) correlates with antitumor potency in leukemia cell lines (e.g., IC₅₀ = 1.5–10 µM) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound class?

Methodological Answer:

- Purity validation : Reproduce assays using HPLC-purified (>98%) samples to exclude impurity-driven artifacts .

- Assay standardization : Use consistent cell lines (e.g., HCT-116 for cytotoxicity) and control compounds (e.g., doxorubicin) across studies .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies binding mode variations due to subtle conformational changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.